molecular formula C9H20O B1584527 5-Nonanol CAS No. 623-93-8

5-Nonanol

Cat. No.: B1584527
CAS No.: 623-93-8
M. Wt: 144.25 g/mol
InChI Key: FCBBRODPXVPZAH-UHFFFAOYSA-N
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Description

5-Nonanol, also known as nonan-5-ol, is an organic compound with the molecular formula C₉H₂₀O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to two other carbon atoms. This compound is a colorless liquid with a mild, pleasant odor and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Nonanol can be synthesized through the hydrogenation of nonanal, which is a nine-carbon aldehyde. The process involves the following steps:

    Raw Material Preparation: Nonanal is prepared either through petrochemical routes or bio-fermentation.

    Reaction Process: Nonanal is hydrogenated in the presence of a metal catalyst such as nickel or copper.

    Post-Treatment: The reaction mixture is cooled, and the product is separated through distillation. Acidic impurities are removed by alkaline washing, followed by water washing to neutralize the solution.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The process involves continuous hydrogenation in large reactors, followed by automated distillation and purification systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Nonanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nonanoic acid.

    Reduction: Nonane.

    Substitution: Nonyl halides.

Scientific Research Applications

5-Nonanol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Nonanol involves its interaction with cell membranes. It can disrupt the lipid bilayer, leading to increased membrane permeability and cell lysis. This property makes it effective as an antifungal agent. The compound can also induce apoptosis in fungal cells by causing mitochondrial membrane depolarization and reactive oxygen species accumulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 5-Nonanol

This compound is unique due to its position of the hydroxyl group on the fifth carbon atom, which gives it distinct chemical and physical properties compared to its isomers. Its specific structure makes it suitable for certain industrial applications, such as in the production of fragrances and plasticizers, where other isomers may not be as effective .

Properties

IUPAC Name

nonan-5-ol
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InChI

InChI=1S/C9H20O/c1-3-5-7-9(10)8-6-4-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBBRODPXVPZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70211368
Record name Nonan-5-ol
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Molecular Weight

144.25 g/mol
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CAS No.

623-93-8
Record name 5-Nonanol
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Record name Nonan-5-ol
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Record name 5-NONANOL
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Synthesis routes and methods

Procedure details

Diesel fuels by hydrogenation combined with dehydration over a bi-functional catalyst containing metal (e.g., Fe, Co, Ni, Ru, Rh, Pd, Os, Ir, Pt, Ag, Au, and combinations thereof) and acid sites (e.g., silica-alumina, etc.) (Huber (2007), West (2008)). Alternatively, the stream of 5-nonanone can undergo hydrogenation over a Ru/C catalyst operating at 423 K to produce 5-nonanol, followed by dehydration over an acid catalyst at 423 K (e.g., ZSM-5) to produce nonene. Importantly, all of these C9 compounds spontaneously separate from water. The water may then be recycled back to the GVL stream entering the reactor containing the Pd/niobia catalyst. The liquid stream of linear nonene undergoes isomerization over a zeolite catalyst (e.g., ZSM-5 at 523 K) to produce branched C9-olefins (or alkanes upon subsequent hydrogenation) for use as gasoline components. Alternatively, nonene undergoes dimerization over an acid catalyst (e.g., “AMBERLYST”-brand catalysts at 433 K) to produce a mixture of C9 and C18 olefins (or alkanes upon subsequent hydrogenation) for use in jet and Diesel fuels. (“AMBERLYST” is a registered trademark of Rohm & Haas Company, a wholly owned subsidiary of Dow Chemical Company.)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary biological role of 5-Nonanol?

A1: this compound acts as a significant component of the aggregation pheromone for several insect species, notably the red palm weevil (Rhynchophorus ferrugineus) and the West Indian sugarcane borer (Metamasius hemipterus). [, , , , ]

Q2: How does this compound function as an aggregation pheromone?

A2: Male weevils release this compound, often in combination with other pheromone compounds, to attract both males and females for mating and aggregation. This pheromonal communication plays a crucial role in the weevils' life cycle and colonization strategies. [, , , ]

Q3: Is this compound enantioselective in its pheromonal activity?

A3: Yes, research has shown that the (4S,5S)- enantiomer of 4-methyl-5-nonanol (ferrugineol), of which this compound is a component, is the naturally occurring and biologically active form for certain palm weevils, including Rhynchophorus vulneratus and Metamasius hemipterus. []

Q4: How is this compound used in pest control?

A4: Synthetic this compound, often in combination with other pheromone components and/or kairomones, is used in traps to monitor and manage weevil populations, particularly in palm plantations. [, , , , , , ]

Q5: What is the role of plant volatiles in enhancing this compound's attractiveness?

A5: Plant volatiles, particularly those released from damaged or fermenting palm tissues, synergistically enhance the attractiveness of this compound to weevils. This synergy highlights the importance of combining pheromones with kairomones in trapping strategies. [, , ]

Q6: Are there variations in trap designs for optimizing this compound's efficacy?

A6: Yes, research indicates that trap design influences the effectiveness of this compound-based lures. Factors such as trap type (e.g., bucket traps, vane traps), trap placement (ground level vs. aerial), and the addition of food baits significantly affect weevil capture rates. [, ]

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C9H20O, and its molecular weight is 144.26 g/mol.

Q8: What are some key spectroscopic features of this compound?

A8: this compound can be characterized by techniques like gas chromatography-mass spectrometry (GC-MS), which reveals characteristic fragmentation patterns. It would also show infrared (IR) absorption peaks corresponding to O-H and C-H stretches, and nuclear magnetic resonance (NMR) signals consistent with its structure.

Q9: What is known about the solubility and dissolution of this compound?

A9: this compound has limited solubility in water but is miscible with various organic solvents. Its dissolution rate can vary depending on the solvent and other factors like temperature. []

Q10: Can this compound be produced from renewable resources?

A10: Yes, research has demonstrated the production of this compound from γ-valerolactone (GVL), a platform chemical derived from biomass. This process involves several catalytic steps, including the conversion of GVL to pentanoic acid, followed by ketonization to 5-nonanone and subsequent reduction. []

Q11: What are the challenges associated with the production of this compound from GVL?

A11: One challenge is the presence of impurities like water and 5-nonanone, which can inhibit the catalytic activity and reduce the overall yield of this compound. []

Q12: Are there other synthetic routes to produce this compound?

A12: Yes, this compound can be synthesized through various routes, including the Grignard reaction of an appropriate aldehyde with a suitable Grignard reagent. [, , ]

Q13: Can this compound be used as a starting material for other valuable chemicals?

A13: Yes, this compound can be dehydrated to produce nonenes, which are valuable intermediates in the production of fuels and other chemicals. []

Q14: How is this compound typically quantified in biological or environmental samples?

A14: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used for the identification and quantification of this compound in complex mixtures. This technique offers high sensitivity and selectivity. [, , ]

Q15: What other analytical techniques are relevant for studying this compound?

A15: Techniques like electroantennography (EAG) are used to study the electrophysiological responses of insect antennae to this compound, providing insights into its pheromonal activity. []

Q16: What measures are taken to ensure the quality and consistency of this compound used in research or applications?

A16: Analytical methods for quantifying and characterizing this compound need to be validated for accuracy, precision, and specificity. [] Quality control measures during synthesis, storage, and handling are crucial to maintain its purity and efficacy. []

Q17: What is known about the environmental impact of this compound?

A17: While this compound is naturally occurring, its widespread use in pest control requires careful consideration of its potential impact on non-target organisms and the environment. []

Q18: Are there eco-friendly alternatives or substitutes for this compound-based pest control?

A18: Research into alternative pest control strategies, including biological control agents and integrated pest management (IPM) approaches, can offer more sustainable solutions. []

Q19: How can the environmental impact of this compound be minimized?

A19: Responsible use, including optimized trap designs, controlled release formulations, and the exploration of biodegradable alternatives, can help minimize its environmental footprint. []

Q20: What are some promising areas of research related to this compound?

A20: Further research on the molecular mechanisms of this compound perception in insects, the development of more efficient and environmentally friendly trapping systems, and the exploration of its potential in other applications are promising avenues for future investigations.

Q21: What are some research infrastructure and resources crucial for advancing our understanding of this compound?

A21: Access to advanced analytical tools like GC-MS and EAG, along with insect rearing facilities and field research stations, are essential for comprehensive studies on this compound. []

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